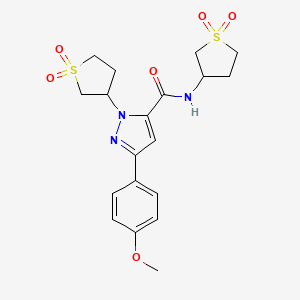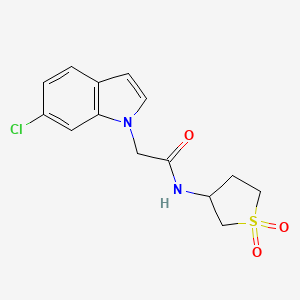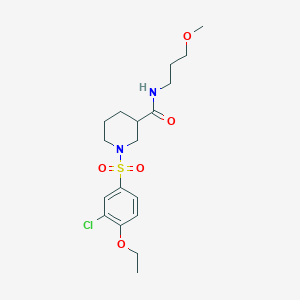![molecular formula C19H10Cl3NO3S B14953737 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14953737.png)
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound characterized by the presence of chlorobenzene, sulfonyl, dichlorophenyl, and furan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitrile Formation:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Chlorination: Chlorine atoms are incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent or biochemical probe.
Medicine
Potential applications in medicine include the development of new drugs targeting specific pathways or diseases. The compound’s ability to interact with various molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Organochlorine Compounds: A broad class of compounds containing chlorine, used in various applications.
Uniqueness
The uniqueness of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C19H10Cl3NO3S |
|---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H10Cl3NO3S/c20-12-1-5-15(6-2-12)27(24,25)16(11-23)10-14-4-8-19(26-14)17-9-13(21)3-7-18(17)22/h1-10H/b16-10+ |
InChI-Schlüssel |
NHCYNANXEVQWGX-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953672.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953677.png)
![2-[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B14953688.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953693.png)
![3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14953698.png)
![N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B14953716.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953718.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953722.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953730.png)

![5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953750.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14953757.png)
